1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Overview
Description
The compound appears to be a derivative of triazole, a class of heterocyclic compounds. Triazole derivatives have attracted attention due to their potential in various applications, including optical properties and biological activities.
Synthesis Analysis
The synthesis process for triazole derivatives typically involves reactions such as alkylation or acylation. For instance, novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were synthesized using 3-substituted-1H-1,2,4-triazole-5-thiol and chloroacetyl ferrocene in a sodium hydride and potassium iodide-mediated reaction (Liu et al., 2010). Such methods might be relevant for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography is commonly employed to establish the structure of triazole derivatives. The molecular structure is characterized using spectroscopic methods like IR, NMR, and HRMS. For example, the structure of a similar triazole compound was determined using these techniques, providing insights into the spatial arrangement and bonding patterns (Liu et al., 2010).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including alkylation and acylation. These reactions can significantly alter their chemical properties, such as reactivity and stability. The synthesis process often influences these properties, suggesting the compound's potential for chemical modification and functionalization.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
Triazole derivatives exhibit a range of chemical properties, including optical properties. Their absorption and fluorescence spectra can be studied in different solvents, providing valuable information on their potential applications in fields like photonics and electronics. For instance, the absorption and emission characteristics of similar compounds were recorded in ethanol and dichloromethane, revealing insights into their optical properties (Liu et al., 2010).
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-6-12-11(14-13-6)18-5-10(17)7-2-3-8(15)9(16)4-7/h2-4,15-16H,5H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKLECRASXTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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